molecular formula C8HCl3N4 B13127754 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13127754
M. Wt: 259.5 g/mol
InChI Key: YWYMWWKPJGQQLP-UHFFFAOYSA-N
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Description

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a halogenated heterocyclic compound featuring a fused pyridine-pyrimidine core. Its structure includes three chlorine atoms at positions 2, 4, and 7, and a cyano group at position 4. These substituents confer distinct electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and catalysis. The compound’s reactivity and biological activity are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonitrile group, which enhance electrophilic interactions and metabolic stability .

Properties

Molecular Formula

C8HCl3N4

Molecular Weight

259.5 g/mol

IUPAC Name

2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8HCl3N4/c9-5-3(2-12)1-4-6(10)14-8(11)15-7(4)13-5/h1H

InChI Key

YWYMWWKPJGQQLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the chlorination of pyrido[2,3-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, often at elevated temperatures, to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

Replacing the 7-chloro group with an amino moiety (e.g., compound 3a in ) reduces antitumor activity. For instance, 3a showed low inhibitory effects on cancer cell lines (IC₅₀ > 50 µM), attributed to decreased electrophilicity and altered binding to cellular targets .

4-Chloro-7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile

This analogue (CAS 2060051-18-3) features a ketone group at position 7 instead of chlorine.

Cyclohexyl-Substituted Derivatives

Compounds such as 5-(4-chlorophenyl)-8-cyclohexyl-2-(furan-2-yl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile () exhibit potent cytotoxicity (IC₅₀ = 1.2–3.8 µM against HepG2 cells). The cyclohexyl group enhances lipophilicity, improving membrane permeability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions. The trichloro derivative’s lack of such hydrophobic groups may limit its bioavailability .

Antitumor Activity

  • 7-Amino Derivatives: Lower potency (e.g., 3a with IC₅₀ > 50 µM) highlights the importance of halogenation for activity .
  • Cyclohexyl Analogues : Superior cytotoxicity (IC₅₀ = 1.2–3.8 µM) due to optimized lipophilicity .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidine Derivatives: Compounds like 5-amino-4-phenyl-2-(p-tolylamino)-thieno[2,3-d]pyrimidine-6-carbonitrile show broad-spectrum activity (MIC = 2–8 µg/mL against S. aureus and C. albicans). The thieno ring enhances membrane disruption, a feature absent in the trichloro derivative .
  • Pyrimido[4,5-d]pyrimidine-4-ones : Reduced activity upon cyclization (), suggesting that the trichloro compound’s planar structure may favor target engagement .

Biological Activity

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H2Cl3N3
  • Molecular Weight : 259.5 g/mol
  • IUPAC Name : 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile
  • Canonical SMILES : C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N

The primary mechanism of action for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound:

  • Inhibition of Kinases : Research indicates that 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile acts as a potent inhibitor of various kinases involved in cancer progression. For instance, it has shown significant inhibitory effects against tyrosine kinases (TKs), PI3K, and CDK4/6 .
  • Cell Line Studies : In vitro studies using breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines revealed that the compound exhibits strong antiproliferative activity. The IC50 values for these cell lines were reported as low as 1.39 µM for MCF-7 and 2.68 µM for HepG2 .

Other Biological Activities

Beyond its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Effects : Pyrido[2,3-d]pyrimidines have shown antibacterial properties against various pathogens .
  • CNS Activity : Some derivatives exhibit central nervous system (CNS) depressant effects and anticonvulsant properties .

Research Findings and Case Studies

Several studies have highlighted the efficacy of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile:

Study ReferenceCell Line TestedIC50 Value (µM)Observations
MCF-71.77Effective against breast cancer cells
HepG22.68Significant inhibition compared to standard treatments
VariousVariesBroad spectrum of activities including antitumor and antibacterial

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